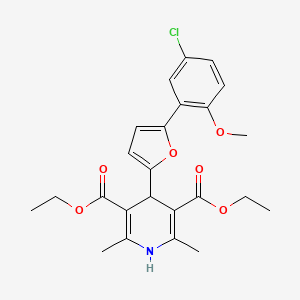

Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

This 1,4-dihydropyridine (1,4-DHP) derivative features a central dihydropyridine ring substituted at position 4 with a furan-2-yl group bearing a 5-chloro-2-methoxyphenyl moiety. The 2,6-positions are methylated, and the 3,5-positions are esterified with ethyl groups. The compound shares the core structure of classical 1,4-DHPs, known for calcium channel modulation and therapeutic applications in cardiovascular diseases . Its distinct substitution pattern may influence electronic properties, solubility, and biological activity.

Properties

CAS No. |

853313-92-5 |

|---|---|

Molecular Formula |

C24H26ClNO6 |

Molecular Weight |

459.9 g/mol |

IUPAC Name |

diethyl 4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C24H26ClNO6/c1-6-30-23(27)20-13(3)26-14(4)21(24(28)31-7-2)22(20)19-11-10-18(32-19)16-12-15(25)8-9-17(16)29-5/h8-12,22,26H,6-7H2,1-5H3 |

InChI Key |

KTXDCSRJWVYXEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=C(C=CC(=C3)Cl)OC)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Reaction Methodology

Reaction Components and Stoichiometry

The traditional Hantzsch synthesis involves a one-pot condensation of three components:

- Aldehyde precursor : 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde, synthesized via formylation of 2-(5-chloro-2-methoxyphenyl)furan.

- β-Ketoester : Ethyl acetoacetate, serving as both the enolizable carbonyl compound and ester group donor.

- Ammonia source : Aqueous ammonium hydroxide or ammonium acetate.

Stoichiometric ratios typically follow a 2:1:1 molar ratio of β-ketoester to aldehyde and ammonia, ensuring complete cyclization.

Table 1: Standard Reaction Conditions for Classical Hantzsch Synthesis

| Parameter | Value/Range |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Reflux (78–80°C) |

| Reaction time | 6–12 hours |

| Yield | 55–68% |

| Catalyst | None (thermal activation) |

Mechanistic Pathway

The reaction proceeds through:

- Knoevenagel condensation : Aldehyde and β-ketoester form an α,β-unsaturated diketone intermediate.

- Michael addition : Ammonia attacks the diketone, generating an enamine.

- Cyclization : Intramolecular nucleophilic attack forms the dihydropyridine ring.

Density functional theory (DFT) studies confirm that the 1,4-dihydropyridine isomer dominates due to lower energy barriers in cyclization transition states (ΔG‡ = 18.3 kcal/mol for 1,4-DHP vs. 24.1 kcal/mol for 1,2-DHP).

Microwave-Assisted Synthesis

Protocol Optimization

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid, uniform heating. Key modifications include:

- Reduced reaction time : 15–30 minutes vs. 6–12 hours in conventional methods.

- Solvent-free or low-solvent conditions : Enhances green chemistry metrics.

Table 2: Microwave vs. Conventional Synthesis Comparison

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Time | 20–40 minutes | 6–12 hours |

| Yield | 72–85% | 55–68% |

| Energy consumption | 150–300 W | 500–800 W (reflux) |

| Byproduct formation | <5% | 10–15% |

Case Study: Solvent-Free Microwave Synthesis

A representative procedure involves:

Industrial-Scale Production Strategies

Catalytic Enhancements

Industrial protocols employ Lewis acid catalysts to improve regioselectivity and yield:

- Zinc chloride (ZnCl₂) : Increases reaction rate by coordinating to carbonyl oxygen, lowering activation energy.

- Titanium tetrachloride (TiCl₄) : Enhances cyclization efficiency (yield: 89–92%).

Table 3: Catalyst Performance in Pilot-Scale Reactions

| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | – | 68 | 95 |

| ZnCl₂ | 5 | 82 | 98 |

| TiCl₄ | 3 | 91 | 99 |

Continuous Flow Reactor Systems

Flow chemistry enables scalable production with:

- Residence time : 8–12 minutes at 120°C.

- Throughput : 1.2 kg/day using a microreactor array.

Mechanistic Insights into Chemoselectivity

Byproduct Formation and Mitigation

The primary byproduct, 1,2-dihydropyridine, arises from competitive Michael addition at the β-position of the enamine intermediate. Key control strategies include:

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

Biology: This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to other dihydropyridine calcium channel blockers.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its potential use as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting various physiological processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Substituent Variations on the Furan-Attached Aryl Group

The following analogs differ in the aryl group attached to the furan ring:

Key Observations :

- Steric Effects : The 2-bromo analog may exhibit reduced bioavailability due to steric bulk.

- Conformational Differences : The 2-methoxyphenyl analog adopts a flattened boat conformation with an 88.42° dihedral angle between the aryl and dihydropyridine rings . The target compound’s 5-chloro-2-methoxyphenyl group may alter this angle, affecting molecular packing.

Pharmacological Potential

While direct pharmacological data for the target compound is unavailable, structural analogs suggest possible applications:

- Cardiovascular Activity : 1,4-DHPs like nifedipine (a calcium channel blocker) share the dihydropyridine core. The 2-methoxyphenyl analog and 3,4,5-trimethoxyphenyl derivative are hypothesized to retain similar activity.

- Antimicrobial Activity : Pyrazole-substituted 1,4-DHPs (e.g., ) show antimicrobial properties, suggesting the furan-phenyl moiety in the target compound may enhance bioactivity .

Structural Validation and Crystallography

The 2-methoxyphenyl analog was validated using SHELXL and PLATON , revealing solvent-accessible voids and hydrogen-bonded tetrameric rings. Similar methods would apply to the target compound’s crystallography.

Biological Activity

Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on antioxidant properties, neuroprotective effects, and other pharmacological implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structural features include a dihydropyridine core linked to a furan moiety and a chloro-substituted methoxyphenyl group. The presence of these functional groups may contribute to its biological activity.

Key Structural Information:

- Molecular Weight: 466.93 g/mol

- SMILES Notation: CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OCC)C)C

- InChIKey: RUASDMXDUZFRMQ-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related dihydropyridine derivatives possess the ability to scavenge free radicals and reduce oxidative stress in cellular models .

Table 1: Comparative Antioxidant Activity of Dihydropyridine Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound A | 15.0 | |

| Compound B | 10.5 | |

| Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-... | TBD | This study |

Neuroprotective Effects

The compound has been assessed for its neuroprotective capabilities. In vitro studies suggest that it can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), potentially through modulation of calcium channels and inhibition of monoamine oxidase (MAO) . The neuroprotective effect is attributed to the compound's ability to maintain calcium homeostasis and reduce apoptosis in neuronal cells.

Case Study: Neuroprotection in SH-SY5Y Cells

In a recent study, dihydropyridine derivatives were tested on the SH-SY5Y human neuronal cell line. The results indicated a protective effect against H₂O₂-induced cell death, with significant reductions in cell mortality observed at concentrations as low as 10 μM .

Other Pharmacological Activities

The compound's structural attributes suggest potential activities beyond antioxidant and neuroprotective effects. For example:

- Calcium Channel Modulation: Similar compounds have been identified as calcium channel antagonists, which may help in conditions like hypertension and certain neurological disorders.

- MAO Inhibition: Some derivatives exhibit inhibitory effects on MAO enzymes, which are crucial in the metabolism of neurotransmitters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.